molecular formula C15H21Cl2N3O2 B2450633 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-38-8

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No. B2450633
CAS RN: 2379946-38-8
M. Wt: 346.25
InChI Key: JLUOJCDYAKEQAB-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, a class of nitrogen-containing heterocycles . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Quinazolinones are noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

Quinazolinones include a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Chemical Reactions Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Scientific Research Applications

Antibacterial Activity

Quinazolinones exhibit promising antimicrobial properties. Researchers have investigated various quinazolinone derivatives for their antibacterial activity. For instance, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one demonstrated potent in vitro antimicrobial activity against Staphylococcus aureus .

Anticancer Potential

Quinazoline derivatives have been explored as potential anticancer agents. Some approved drugs, such as erlotinib and gefitinib, are quinazoline-based and used for treating lung and pancreatic cancers. The scaffold of 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride may offer similar therapeutic potential .

Anti-Inflammatory Effects

Quinazolines and quinazolinones also exhibit anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting targets for drug development .

Anticonvulsant Activity

Certain quinazolinone derivatives have shown anticonvulsant effects. Investigating the potential of 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride in this context could yield valuable insights .

Antifungal Properties

Quinazolinones have been evaluated for antifungal activity. Further studies could explore the efficacy of this compound against fungal pathogens .

Anti-HIV Research

Given the importance of developing novel antiviral agents, investigating the anti-HIV potential of quinazolinone derivatives, including 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride, is a relevant avenue .

Analgesic Effects

Quinazolinones have been associated with analgesic properties. Understanding whether this compound possesses analgesic effects could be valuable for pain management .

Mechanism of Action

While the specific mechanism of action for “7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride” is not mentioned in the search results, quinazolinones have been associated with a wide range of biological and pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic .

Future Directions

Quinazolinones have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they could be used for the development of novel agents against various diseases .

properties

IUPAC Name

7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.2ClH/c1-20-12-2-3-13-14(8-12)17-10-18(15(13)19)9-11-4-6-16-7-5-11;;/h2-3,8,10-11,16H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUOJCDYAKEQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145869098

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